2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c1-4-2-12-3-5(7(8,9)10)11-6(12)13-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIPYGLGRVYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458335 | |
| Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865081-54-5 | |
| Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This reaction is carried out under mild conditions, often using a catalyst-free microwave-assisted procedure. The transformation provides rapid access to functionalized imidazo[2,1-B]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation and green media for catalyst-free synthesis suggests that scalable and environmentally friendly methods could be developed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo-thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-B]thiazole oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used as a biological probe to study enzyme functions and receptor interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Antiulcer and Antisecretory Agents
- 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole: Exhibits significant antisecretory activity in isolated rabbit gastric glands, highlighting the importance of electron-withdrawing groups (e.g., cyanomethyl) at position 5 for antiulcer efficacy .
- 2-Chloro-6-phenylimidazo[2,1-b]thiazole : Demonstrates antitubercular activity, emphasizing the role of halogen substituents (Cl) at position 2 and aromatic groups (Ph) at position 6 in targeting microbial pathways .
Cyclooxygenase-2 (COX-2) Inhibition
NADH Dehydrogenase Inhibition
Iridium(III) Complexes for Phosphorescent Materials
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt) : Used as a primary ligand in red-emitting Ir(III) complexes (λₑₘ = 585–637 nm) with quantum yields up to 31.6%. The phenyl group stabilizes charge-transfer transitions .
- 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt) : Substitution with -CF₃ on the phenyl ring induces a blue shift (Δλ ≈ 50 nm) and increases quantum efficiency (up to 28.2%) due to lowered triplet energy levels .
- Fluorinated Derivatives (e.g., mdfpit) : Fluorine atoms enhance electron mobility in OLEDs, with emission wavelengths tunable via substituent electronegativity .
Substituent Effects on Key Properties
Table 2: Photophysical Properties of Imidazo[2,1-b]thiazole-Based Ir(III) Complexes
| Ligand | Substituent (Position 6) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| mpmt | Phenyl | 585–637 | 14.3–31.6 | |
| mtfpmt | 4-(CF₃)phenyl | 417–419 | 8.5–28.2 | |
| mn2mt | Naphth-2-yl | 562–609 | 9.7–55.5 |
Key Research Findings
Trifluoromethyl vs. Phenyl Substituents : The -CF₃ group improves thermal stability and electron-withdrawing capacity compared to phenyl, making it advantageous in optoelectronic materials .
Position-Specific Activity : Substituents at position 6 dictate target specificity. For example, thienyl groups favor enzyme inhibition, while aryl-sulfonyl groups enhance COX-2 selectivity .
Synthetic Flexibility : Fluorinated and trifluoromethylated derivatives are accessible via modular synthesis, enabling tailored applications in drug discovery and OLEDs .
Biological Activity
Overview
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both imidazole and thiazole rings, which contribute to its pharmacological potential. Research indicates that it exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Interaction : The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest, which is particularly relevant in cancer therapy.
- Enzyme Inhibition : It has shown inhibitory activity against enzymes such as Mycobacterium tuberculosis pantothenate synthetase, highlighting its potential as an anti-tuberculosis agent.
- Cell Signaling Modulation : The compound modulates critical cell signaling pathways involved in cell proliferation and survival, influencing gene expression related to inflammatory responses.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against pathogens such as:
- Mycobacterium tuberculosis
- Escherichia coli
- Staphylococcus aureus
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro against several cancer cell lines:
- HT-29 (colon cancer)
- A-549 (lung cancer)
- MCF-7 (breast cancer)
The mechanism involves the inhibition of key signaling pathways that promote cancer cell growth and survival.
Antitubercular Activity
In vitro studies have indicated that this compound shows significant efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis drug .
Study 1: Anticancer Effects
In a study conducted by Abdel-Maksoud et al., various derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their anticancer activity. The compound 38a exhibited the highest activity against mutated BRAF in melanoma cells, demonstrating a significant reduction in cell viability and inhibition of MEK/ERK phosphorylation pathways .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 38a | 12.5 | V600E-BRAF |
| 27c | 15.0 | CRAF |
Study 2: Antimicrobial Activity
Research highlighted that this compound displayed potent activity against Mycobacterium tuberculosis with an IC50 value of 5 μM. This suggests that the compound could serve as a lead structure for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiazole precursors with trifluoromethyl-substituted reagents. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) or solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) improves yields (90–96%) by reducing side reactions . Key parameters include temperature control (critical for avoiding decomposition of the trifluoromethyl group) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography with silica gel (hexane/ethyl acetate) is standard .
Q. How do structural modifications at the 2- and 6-positions affect the compound’s bioactivity?
- Methodological Answer : The trifluoromethyl group at position 6 enhances metabolic stability and hydrophobic interactions with biological targets, as shown in analogues with anti-tubercular and kinase-inhibitory activity . Substitution at position 2 (e.g., methyl groups) modulates steric effects, influencing binding affinity. Comparative assays using MTT or MIC protocols against control compounds (e.g., 6-phenyl or 6-chloro derivatives) reveal structure-activity relationships (SAR) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the imidazo-thiazole core (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (distinct ¹⁹F NMR signal at ~-60 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- XRD : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solubility .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action against specific targets (e.g., kinases)?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, InhA) based on homology to structurally characterized imidazo-thiazole complexes .
- Docking : Use AutoDock Vina with flexible side chains to model interactions (e.g., trifluoromethyl group in hydrophobic pockets). Validate with free-energy calculations (MM/GBSA) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
Q. How to resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays). Include positive controls (e.g., staurosporine) .
- SAR Meta-Analysis : Compare substituent effects across datasets. For example, 6-trifluoromethyl derivatives consistently show higher potency than 6-nitro analogues in anti-tubercular models .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What in silico strategies optimize pharmacokinetic properties (e.g., solubility, CYP inhibition)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
